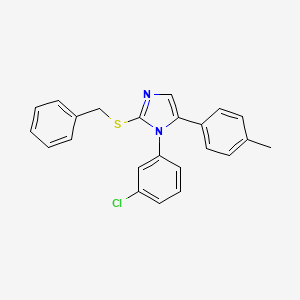

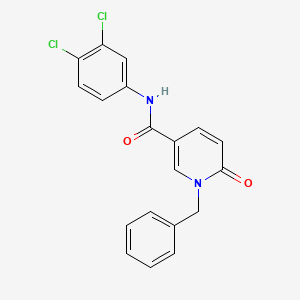

2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole, also known as BTPTI, is a synthetic compound that belongs to the imidazole family. It is a potent inhibitor of protein kinase CK2, which plays a vital role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, BTPTI has gained much attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Scientific Research Applications

Tautomerism in Imidazoles

The study of tautomerism in 2-substituted imidazoles and benzimidazoles reveals the influence of substituents on proton transfer mechanisms. This research highlights the importance of understanding tautomerism for the development of novel compounds with specific electronic and structural properties, essential in designing drugs and materials with tailored functionalities (Papadopoulos & Hollstein, 1982).

Solid-Phase Synthesis

Innovative approaches in the solid-phase synthesis of regioregular head-to-tail-coupled oligo(3-arylthiophene)s demonstrate the utility of imidazole in facilitating the linkage of aryl groups, providing a method for the efficient production of conjugated oligomers. This technique is crucial for the development of polymeric materials for electronic devices, showcasing the versatility of imidazole derivatives in polymer chemistry (Briehn et al., 2000).

Corrosion Inhibition

Research on imidazole derivatives as corrosion inhibitors for metals in acidic environments underscores their potential in industrial applications. These studies provide insights into the molecular interactions between imidazole compounds and metal surfaces, offering a pathway to developing more effective and environmentally friendly corrosion inhibitors (Ouakki et al., 2019).

Quantum Chemical Studies

Quantum chemical analyses of imidazole derivatives, including 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, provide valuable information on their electronic structure, reactivity, and potential applications in various fields. These studies are fundamental in the design of new molecules with desired properties for applications in pharmacology, materials science, and catalysis (Özdemir et al., 2011).

Electrochemical Applications

The development of novel benzimidazole derivatives for electrochemical applications highlights the role of imidazole-based compounds in advancing materials for energy storage and conversion. These studies contribute to the design of more efficient and stable materials for use in batteries, fuel cells, and sensors (Soylemez et al., 2015).

properties

IUPAC Name |

2-benzylsulfanyl-1-(3-chlorophenyl)-5-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2S/c1-17-10-12-19(13-11-17)22-15-25-23(27-16-18-6-3-2-4-7-18)26(22)21-9-5-8-20(24)14-21/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCQXYCHRJNBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)

![3-(2-fluorophenyl)-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2782881.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2782887.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2782896.png)